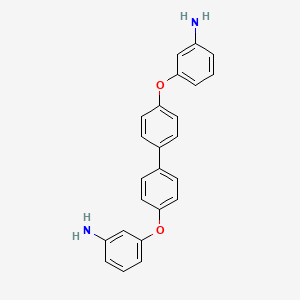

4,4'-Bis(3-aminophenoxy)biphenyl

Descripción general

Descripción

4,4’-Bis(3-aminophenoxy)biphenyl is an organic compound with the molecular formula C24H20N2O2. It is a biphenyl derivative with two 3-aminophenoxy groups attached to the biphenyl core. This compound is known for its high chemical and thermal stability, making it a valuable precursor in the synthesis of high-performance polymers such as polyimides .

Análisis Bioquímico

Biochemical Properties

4,4’-Bis(3-aminophenoxy)biphenyl plays a significant role in biochemical reactions, particularly in the formation of polyimides and imines. It interacts with aldehydes to form imines, which are used in the development of fluorescence thin films for detecting and removing hydrogen chloride and ammonia . The compound’s high miscibility induced by intermolecular charge transfer makes it ideal for polymer matrices . Additionally, it has been observed to interact with various enzymes and proteins, although specific details on these interactions are limited.

Cellular Effects

The effects of 4,4’-Bis(3-aminophenoxy)biphenyl on various cell types and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used to create shape memory films that can recover their original shape upon heating, indicating its potential impact on cellular processes related to thermal response . Detailed studies on its specific effects on cell signaling pathways and gene expression are still needed.

Molecular Mechanism

At the molecular level, 4,4’-Bis(3-aminophenoxy)biphenyl exerts its effects through binding interactions with biomolecules. It acts as a polymerization catalyst and is soluble in both water and organic solvents . The compound’s high thermal stability, with a melting point of about 300°C, allows it to participate in various biochemical reactions without degrading . Its ability to form imines with aldehydes further highlights its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bis(3-aminophenoxy)biphenyl change over time. The compound is stable under inert gas conditions and is sensitive to air . Long-term studies have shown that it maintains its stability and effectiveness in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of 4,4’-Bis(3-aminophenoxy)biphenyl vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound can cause skin and eye irritation at high concentrations . Threshold effects and toxic or adverse effects at high doses need to be thoroughly investigated to ensure safe usage in biochemical applications.

Metabolic Pathways

4,4’-Bis(3-aminophenoxy)biphenyl is involved in various metabolic pathways, particularly in the synthesis of polyimides and imines . It interacts with enzymes and cofactors that facilitate these reactions, although detailed information on specific metabolic pathways is limited. The compound’s role in metabolic flux and its impact on metabolite levels require further exploration.

Transport and Distribution

Its solubility in both water and organic solvents suggests that it can be efficiently transported and distributed within biological systems

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(3-aminophenoxy)biphenyl typically involves the condensation of 4,4’-dihydroxybiphenyl with m-dinitrobenzene. The reaction is carried out under nitrogen protection, using a strong polar aprotic solvent and a salt-forming agent. The mixture is refluxed at 130-140°C for 3-5 hours, followed by filtration to remove residues. The filtrate is then cooled, and deionized water is added dropwise to precipitate the product, which is then filtered, washed, and dried .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(3-aminophenoxy)biphenyl involves similar steps but on a larger scale. The use of catalysts with high selectivity ensures high product quality and yield. The process is designed to be simple, safe, and cost-effective, facilitating large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(3-aminophenoxy)biphenyl undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form imines, which can be used in the development of fluorescent thin films.

Reduction Reactions: The nitro groups in the precursor can be reduced to amines using catalytic hydrogenation.

Common Reagents and Conditions

Catalysts: Palladium and hydrazine are commonly used in the reduction of nitro groups to amines.

Solvents: Strong polar aprotic solvents are used in the condensation reactions.

Major Products

Aplicaciones Científicas De Investigación

4,4’-Bis(3-aminophenoxy)biphenyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Polymer Synthesis: It is a key precursor in the synthesis of polyimides, which are used in high-performance materials due to their thermal and chemical resistance.

Biomedical Applications: Polyimides derived from this compound are used in biomedical devices and implants due to their biocompatibility.

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(3-aminophenoxy)biphenyl involves its ability to form stable imines and polyimides. The compound’s biphenyl core and aminophenoxy groups facilitate intermolecular charge transfer, enhancing the stability and performance of the resulting polymers . In sensors, the imines formed exhibit fluorescence, allowing for the detection of specific gases through photo-induced charge transfer mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bis(4-aminophenoxy)biphenyl: This compound has similar applications in polymer synthesis and sensors but differs in the position of the aminophenoxy groups.

2,2’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative used in the synthesis of polyimides.

Uniqueness

4,4’-Bis(3-aminophenoxy)biphenyl is unique due to its specific structure, which provides enhanced stability and reactivity compared to other biphenyl derivatives. Its ability to form highly stable imines and polyimides makes it particularly valuable in high-performance applications .

Actividad Biológica

4,4'-Bis(3-aminophenoxy)biphenyl (CAS No. 105112-76-3) is a compound that has garnered attention due to its potential applications in various fields, particularly in the synthesis of polymers and as a precursor in drug development. This article delves into its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two 3-aminophenoxy groups attached to a biphenyl backbone. Its structure facilitates interactions with various biological molecules, thereby influencing its biological activity.

The compound exhibits significant biochemical properties that affect enzyme interactions and cellular processes:

- Enzyme Interactions : this compound can act as an inhibitor for specific enzymes, impacting their catalytic activities. This inhibition often occurs through binding to the enzyme's active site or allosteric sites.

- Protein Binding : It forms hydrogen bonds with amino acid residues in proteins, influencing protein function and stability.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Signaling : The compound modulates key signaling pathways, which can lead to altered gene expression patterns. This modulation affects cellular metabolism and overall cell function.

- Gene Expression : By interacting with transcription factors, it influences the transcriptional activity of target genes involved in critical cellular processes such as proliferation and apoptosis.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

- Binding Interactions : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activities. This binding can induce conformational changes in proteins that enhance or diminish their function .

- Metabolic Pathways : It is involved in various metabolic pathways by interacting with enzymes that regulate metabolic flux. For example, it can inhibit glycolytic enzymes, thereby altering glucose metabolism and energy production.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Kinases : A study demonstrated that this compound inhibits specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

- Toxicity Studies : In animal models, varying dosages of this compound revealed a dose-dependent response where low doses promoted beneficial effects such as enhanced cell survival, while high doses resulted in cytotoxic effects including apoptosis and organ damage.

- Polymer Synthesis : Research has shown that incorporating this compound into polyimide formulations enhances thermal stability and mechanical properties. This application is particularly relevant for aerospace materials where high-performance polymers are required .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQABCHSIIXVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668237 | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105112-76-3 | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105112-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4'-Bis(3-aminophenoxy)biphenyl particularly suitable for polyimide synthesis?

A1: this compound's structure makes it a valuable diamine monomer for polyimide synthesis. Its two amine groups can react with dianhydrides like pyromellitic dianhydride (PMDA) to form the repeating imide rings that give polyimides their exceptional thermal and mechanical properties [, , , ].

Q2: How does the incorporation of nanoparticles like silica or alumina affect the properties of polyimides derived from this compound?

A2: Studies have shown that incorporating nanoparticles like silica [] or alumina [] into the polyimide matrix can significantly enhance its properties. For instance, adding silica can increase both the tensile strength and breakdown strength of the resulting films []. Similarly, incorporating alumina nanoparticles can improve the dielectric constant, dielectric loss, electrical breakdown strength, and tensile strength of the polyimide []. These improvements are attributed to the uniform dispersion of nanoparticles within the polyimide matrix, which enhances its mechanical and dielectric properties.

Q3: What role does the choice of diamine isomer play in the properties of the resulting sulfonated polyimides?

A3: Research indicates that the isomeric structure of the sulfonated diamine significantly influences the solubility and water stability of the resulting polyimides []. Sulfonated polyimides derived from non-linear diamine isomers exhibit enhanced solubility in various organic solvents compared to their linear counterparts. Furthermore, the position of the sulfonic acid groups on the diamine influences the polymer's water stability. This highlights the importance of carefully selecting diamine isomers to tailor the properties of sulfonated polyimides for specific applications.

Q4: Can the properties of polyimides be further tailored beyond incorporating nanoparticles?

A4: Yes, incorporating other materials, such as mica, into the polyimide matrix alongside this compound can further modify the material's properties. For instance, adding mica can enhance the glass transition temperature, dielectric properties, breakdown strength, and tensile strength of the resulting hybrid films []. This versatility in tailoring properties makes these polyimides suitable for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.